3-(Azepan-1-yl)propanoic acid
Overview
Description
3-(Azepan-1-yl)propanoic acid is an organic compound with the molecular formula C9H17NO2. It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)propanoic acid typically involves the reaction of azepane with a suitable propanoic acid derivative. One common method is the reaction of azepane with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylate salts or carbon dioxide.
Reduction: Corresponding alcohol.
Substitution: Halogenated or alkylated azepane derivatives.
Scientific Research Applications
3-(Azepan-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The azepane ring can mimic the structure of certain neurotransmitters, allowing it to bind to neurotransmitter receptors and modulate their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propanoic acid: Similar structure with a six-membered piperidine ring instead of the seven-membered azepane ring.
3-(Morpholin-4-yl)propanoic acid: Contains a morpholine ring, which includes both nitrogen and oxygen atoms.
3-(Pyrrolidin-1-yl)propanoic acid: Features a five-membered pyrrolidine ring.
Uniqueness
3-(Azepan-1-yl)propanoic acid is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. The larger ring size can influence the compound’s conformational flexibility and its ability to interact with biological targets .
Properties
IUPAC Name |
3-(azepan-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)5-8-10-6-3-1-2-4-7-10/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMHRJUEUXBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390331 | |
Record name | 3-azepan-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730996-05-1 | |
Record name | 3-azepan-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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